

A Technical Guide to the Physicochemical Properties of Amlodipine Mesylate Monohydrate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina. Its therapeutic efficacy is intrinsically linked to the physicochemical properties of its salt forms. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **amlodipine mesylate** monohydrate, a salt form noted for its enhanced solubility. This document collates available data on its solubility, thermal properties, solid-state characteristics, and stability. Detailed experimental protocols for key analytical techniques are provided, and logical workflows are visualized to aid in the practical application of this information in a research and development setting.

Introduction

Amlodipine acts as a peripheral arterial vasodilator by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle. The selection of an appropriate salt form is a critical step in drug development, as it can significantly influence a drug's solubility, stability, and bioavailability. While amlodipine besylate is a commonly used salt form, **amlodipine mesylate** has garnered interest due to its potential for improved aqueous solubility. This guide focuses specifically on the monohydrate form of **amlodipine mesylate**, presenting its known physicochemical properties to support formulation development and further research.



Chemical and Physical Properties

Amlodipine mesylate monohydrate is the methanesulfonic acid salt of amlodipine, crystallized with one molecule of water.

Property	Value	Source
Chemical Name	3-ethyl 5-methyl 2-[(2- aminoethoxy)methyl]-4-(2- chlorophenyl)-6-methyl-1,4- dihydropyridine-3,5- dicarboxylate methanesulfonic acid hydrate	
Molecular Formula	C21H31ClN2O9S	
Molecular Weight	522.99 g/mol	
Appearance	White to off-white crystalline powder	_

Solubility Profile

Enhanced aqueous solubility is a key characteristic of **amlodipine mesylate** monohydrate compared to other salt forms.



Solvent	Solubility	Notes	Source
Water	>10 times the solubility of amlodipine besylate	A precise value in mg/mL is not readily available in the public domain. Amlodipine besylate has a reported aqueous solubility of approximately 2.6 mg/mL.	,
Methanol	Freely soluble	Based on data for amlodipine besylate.	_
Ethanol (anhydrous)	Sparingly soluble	Based on data for amlodipine besylate.	_
2-Propanol	Slightly soluble	Based on data for amlodipine besylate.	

The solubility of amlodipine, a weak base with a pKa of approximately 8.6, is pH-dependent. While specific pH-solubility profile data for the mesylate monohydrate is not available, it is expected to have higher solubility in acidic conditions. For amlodipine besylate, the solubility has been shown to decrease as the pH increases from 1.2 to 6.8.

Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its handling, processing, and formulation.



Property	Value Range	Source
Particle Size (D10)	20 - 40 μm	
Particle Size (D50)	55 - 85 μm	-
Particle Size (D90)	95 - 140 μm	-
Bulk Density	0.25 - 0.45 g/mL	-
Angle of Repose	15 - 35°	-
Carr's Index	10 - 25%	-

These values suggest that the crystalline form of **amlodipine mesylate** monohydrate described in the cited patent exhibits good flow properties and compressibility, making it suitable for direct compression tableting processes.

Thermal Analysis

Differential Scanning Calorimetry (DSC) of hydrated forms of amlodipine typically shows an endothermic event corresponding to the loss of water. For amlodipine besylate monohydrate and dihydrate, a broad endotherm is observed around 100°C, which is attributed to dehydration. Following dehydration, the anhydrous form of amlodipine besylate exhibits a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 199-201°C. A similar thermal behavior is anticipated for **amlodipine mesylate** monohydrate, with an initial dehydration step followed by the melting of the resulting anhydrous mesylate salt at a higher temperature.

Spectroscopic Data

While specific spectra for **amlodipine mesylate** monohydrate are not widely published, the spectroscopic features will be dominated by the amlodipine and mesylate ions.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show
characteristic peaks for the functional groups present in amlodipine, such as N-H stretching,
C=O stretching of the ester groups, and C-O stretching. The presence of the mesylate
counter-ion would introduce strong peaks corresponding to the S=O stretching of the
sulfonate group.



• ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons of the dihydropyridine ring, the ethyl and methyl ester groups, the aminoethoxy side chain, and the chlorophenyl group of the amlodipine molecule. The mesylate anion will typically appear as a singlet in the aliphatic region.

Stability Profile

Forced degradation studies on amlodipine besylate have shown that the amlodipine molecule is susceptible to degradation under certain stress conditions. The primary degradation pathways are hydrolysis and oxidation.

- Acidic and Basic Conditions: Amlodipine degrades in both acidic and basic media. The ester groups are susceptible to hydrolysis.
- Oxidative Conditions: The dihydropyridine ring of amlodipine is prone to oxidation, leading to the formation of the corresponding pyridine derivative.
- Photostability: Amlodipine is known to be photosensitive. Exposure to light can lead to degradation.
- Thermal Stability: Amlodipine generally shows good thermal stability in the solid state.

It is expected that **amlodipine mesylate** monohydrate will exhibit a similar degradation profile, as the degradation is primarily associated with the amlod

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